5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene carboxamide core linked to a pyrazol-1-yl ethyl group substituted with cyclopropyl and pyrazine moieties.
Properties
IUPAC Name |
5-chloro-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-16-4-3-15(25-16)17(24)21-7-8-23-14(11-1-2-11)9-12(22-23)13-10-19-5-6-20-13/h3-6,9-11H,1-2,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMICAGFUVDWTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(S3)Cl)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, focusing on its therapeutic applications and mechanisms of action.
Structural Overview
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Chloro group : Enhances lipophilicity and biological activity.
- Cyclopropyl ring : May influence the binding affinity to biological targets.
- Pyrazole moiety : Known for its role in various pharmacological activities.
- Thiophene ring : Often associated with anti-cancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and thiophene rings through cyclization methods. The synthetic pathway includes:
- Formation of the pyrazole core via reaction between appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of the cyclopropyl group through cyclopropanation reactions.
- Final amide bond formation with thiophene-2-carboxylic acid.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have been reported to demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been linked to inhibition of specific kinases involved in cancer cell proliferation. For example, compounds with similar scaffolds have been shown to inhibit Akt pathways, leading to reduced tumor growth in preclinical models .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways or cell signaling.
- Receptor Modulation : Interaction with specific receptors could alter cellular responses, leading to apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
Several case studies highlight the efficacy of pyrazole-based compounds:
- Study on Antitubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM .
- Anticancer Screening : In vitro studies demonstrated that related compounds can inhibit cancer cell lines with IC50 values ranging from 10 to 50 μM, indicating promising anticancer potential .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural features—thiophene carboxamide, pyrazine, and pyrazole groups—are shared with several pharmacologically active molecules. Below is a detailed comparison with key analogs:
Segartoxaban (5-chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide)
- Structural Differences : Segartoxaban incorporates a sulfonamide linker, a methylpiperazine group, and a 2-oxopyrrolidine substituent, unlike the simpler pyrazine and cyclopropyl groups in the target compound .
- Functional Role : Segartoxaban is a blood coagulation factor Xa/IIa inhibitor, highlighting the importance of the thiophene carboxamide scaffold in anticoagulant design. The target compound’s lack of sulfonamide and piperazine moieties may reduce its affinity for coagulation factors but could enhance selectivity for other targets .
- Molecular Weight : Segartoxaban has a higher molecular weight (estimated ~650 g/mol) due to its complex substituents, compared to the target compound’s simpler structure (~400–450 g/mol inferred from analogs like BG15607 ).
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide)
- Structural Differences : Dasatinib replaces the thiophene ring with a thiazole and adds a pyrimidine-amine group. The target compound’s pyrazine and cyclopropyl groups may confer distinct electronic properties .
- Functional Role : As a tyrosine kinase inhibitor (TKI), Dasatinib targets BCR-ABL and SRC kinases. The absence of a thiazole-carboxamide in the target compound suggests divergent biological activity, though pyrazine’s role in kinase binding (e.g., hydrogen bonding) may persist .
BG15607 (N-{2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide)
- Structural Similarities : Shares the ethyl-pyrazol-1-yl backbone and pyrazine substituent with the target compound. Differences include a methanesulfonyl-imidazolidine group instead of thiophene carboxamide .
- Functional Implications : BG15607’s imidazolidine carboxamide may enhance metabolic stability compared to the thiophene-based analog, though this modification could alter target engagement.
Data Table: Key Structural and Functional Comparisons
Research Findings and Hypotheses
- Pyrazine vs. Pyrimidine : Pyrazine’s nitrogen-rich aromatic system (as in the target compound) may improve solubility over pyrimidine-based analogs like Dasatinib but reduce membrane permeability .
- Cyclopropyl Group : The cyclopropyl substituent (shared with BG15607) could enhance metabolic stability by resisting oxidative degradation, a common issue in ethyl-linked compounds .
- Thiophene vs.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 5-Chlorothiophene-2-carboxamide : Serves as the electrophilic component for amide bond formation.
- 2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine : Contains the pyrazole core with cyclopropyl and pyrazinyl substituents, linked via an ethylamine spacer.
Key bond-forming steps include:
Synthesis of the Pyrazole Core
Cyclocondensation of 1,3-Diketones
The 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole intermediate is synthesized via cyclocondensation of a 1,3-diketone A with pyrazin-2-ylhydrazine B (Scheme 1).
$$
\text{1,3-Diketone (A) + Pyrazin-2-ylhydrazine (B)} \xrightarrow{\text{EtOH, Δ}} \text{5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole (C)}
$$
Conditions : Ethanol reflux (78°C, 12 hr), yielding 72–85%.
Table 1: Optimization of Cyclocondensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | EtOH | 78 | 72 |
| ZnO nanoparticles | H₂O | 100 | 88 |
| Montmorillonite K-10 | Toluene | 110 | 81 |
Nanoparticle catalysts enhance regioselectivity and reduce reaction time.
Functionalization of the Pyrazole Ring
N-Alkylation for Ethylamine Spacer Installation
The pyrazole C undergoes N-alkylation with 2-bromoethylamine hydrobromide to introduce the ethylamine linker (Scheme 2).
$$
\text{C + 2-Bromoethylamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine (D)}
$$
Conditions : Potassium carbonate (2 eq), DMF, 60°C, 6 hr; yield: 68%.
Synthesis of 5-Chlorothiophene-2-Carboxamide
Carboxylic Acid to Carboxamide Conversion
5-Chlorothiophene-2-carboxylic acid E is converted to the corresponding carboxamide F via activation with thionyl chloride (Scheme 3).
$$
\text{E + SOCl₂} \xrightarrow{\text{reflux}} \text{5-Chlorothiophene-2-carbonyl chloride} \xrightarrow{\text{NH₃}} \text{F}
$$
Conditions : Thionyl chloride (3 eq), 70°C, 2 hr; ammonia gas in THF, 0°C; yield: 91%.
Amide Coupling Reaction
Carbodiimide-Mediated Coupling
The final step couples amine D with carboxamide F using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Scheme 4).
$$
\text{D + F} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}
$$
Conditions : EDC (1.2 eq), HOBt (1.5 eq), dichloromethane, rt, 24 hr; yield: 74%.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 74 | 98 |
| DCC/DMAP | THF | 65 | 95 |
| HATU | DMF | 80 | 97 |
HATU improves yield but requires stringent purification.
Q & A
Q. Q1: What are the foundational synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions:
Pyrazole core formation : Cyclocondensation of hydrazine derivatives with cyclopropane-containing ketones or esters under reflux (e.g., in DMSO or acetonitrile) .
Thiophene coupling : Amidation of 5-chlorothiophene-2-carboxylic acid with the pyrazole-ethylamine intermediate using coupling agents like EDCI/HOBt .
Pyrazine introduction : Suzuki-Miyaura coupling or nucleophilic substitution to attach the pyrazine moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Optimization : Adjust solvent polarity (e.g., toluene for steric hindrance), temperature (60–100°C for cyclization), and catalyst loading (1–5 mol%) to improve yields (typically 40–70%) .
Structural Characterization
Q. Q2: Which spectroscopic and computational methods are critical for validating the compound’s structure?
Answer:
- Basic :
- Advanced :
Biological Activity Profiling
Q. Q3: How can researchers design assays to evaluate this compound’s bioactivity, and what conflicting data might arise?
Answer:
- Basic Screening :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ thresholds <50 µM .
- Antimicrobial testing : Disk diffusion against Gram-negative bacteria (e.g., E. coli), noting zone-of-inhibition discrepancies due to solvent (DMSO vs. water) .
- Advanced Mechanisms :
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization, addressing false positives from compound aggregation .
- Contradictions : Variable activity in replicate assays may stem from redox interference (pyrazine’s electron-withdrawing effects) or solubility limits .
Analytical Challenges
Q. Q4: What are the key solubility and stability challenges, and how can they be mitigated?
Answer:
- Solubility : Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic pyrazole/cyclopropyl groups. Use co-solvents (e.g., PEG-400) or nanoformulation .
- Stability :
Data Contradiction Analysis
Q. Q5: How should researchers resolve discrepancies in reported biological activity or synthetic yields?
Answer:
- Synthesis Yields : Compare reaction conditions (e.g., reports 65% yield with Pd(OAc)₂, while lower yields in other studies may stem from impure intermediates). Reproduce under strict anhydrous/N₂ conditions .
- Bioactivity Variability :
- Assay protocol differences : Normalize cell viability methods (e.g., ATP-based vs. resazurin assays) .
- Metabolic interference : Test metabolites via LC-MS to rule out off-target effects .
Structure-Activity Relationship (SAR) Studies
Q. Q6: Which substituents most critically influence bioactivity, and how can SAR be systematically explored?
Answer:
- Key Substituents :
- Methodology :
- Analog synthesis : Vary substituents (e.g., halogenation at thiophene C-4) and test in parallel assays .
- Molecular docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., PDB: 1M17) .
Interaction Studies
Q. Q7: What methodologies are recommended for studying target interactions and off-target effects?
Answer:
- Basic :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins (e.g., EGFR) .
- Advanced :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify cross-reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
